N-[(4-fluoro-3-nitrophenyl)carbamothioyl]-4-(propan-2-yloxy)benzamide
Description
N-[(4-fluoro-3-nitrophenyl)carbamothioyl]-4-(propan-2-yloxy)benzamide is a complex organic compound with a unique structure that includes a fluorinated nitrophenyl group, a carbamothioyl linkage, and a propan-2-yloxy-substituted benzamide
Properties
IUPAC Name |
N-[(4-fluoro-3-nitrophenyl)carbamothioyl]-4-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O4S/c1-10(2)25-13-6-3-11(4-7-13)16(22)20-17(26)19-12-5-8-14(18)15(9-12)21(23)24/h3-10H,1-2H3,(H2,19,20,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQSRHCSSFHWSQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(4-fluoro-3-nitrophenyl)carbamothioyl]-4-(propan-2-yloxy)benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Benzamide Formation: The final step involves the formation of the benzamide structure with the propan-2-yloxy substitution.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the synthesis.
Chemical Reactions Analysis
N-[(4-fluoro-3-nitrophenyl)carbamothioyl]-4-(propan-2-yloxy)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group.
Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[(4-fluoro-3-nitrophenyl)carbamothioyl]-4-(propan-2-yloxy)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which N-[(4-fluoro-3-nitrophenyl)carbamothioyl]-4-(propan-2-yloxy)benzamide exerts its effects involves its interaction with specific molecular targets. The fluorinated nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The carbamothioyl linkage and benzamide structure may also play roles in binding to biological molecules, affecting their function and activity.
Comparison with Similar Compounds
Similar compounds include:
N-(4-Nitrophenyl)benzamide: Shares the nitrophenyl and benzamide structures but lacks the fluorine and carbamothioyl groups.
4-Fluoro-3-nitrophenyl isocyanate: Contains the fluorinated nitrophenyl group but differs in the functional groups attached.
N-[(4-fluoro-3-nitrophenyl)carbamothioyl]-4-(propan-2-yloxy)benzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in the similar compounds listed above .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
